2,4-Dinitrodiphenylamine

Environmental Fate Microbial Degradation Nitroaromatic Reduction

2,4-Dinitrodiphenylamine (2,4-DNDPA) is a distinct C-nitro derivative with a unique 2,4-substitution pattern, resulting in higher MW (259.22) and unique electronic properties. Its function as a selective chromogenic chemosensor for cyanide and a tracer in environmental monitoring distinguishes it from mono-nitrated analogs. These properties, combined with its role as a critical analytical standard for propellant stability, make it an essential compound for specialized R&D and industrial applications.

Molecular Formula C12H9N3O4
Molecular Weight 259.22 g/mol
CAS No. 961-68-2
Cat. No. B1346988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dinitrodiphenylamine
CAS961-68-2
Molecular FormulaC12H9N3O4
Molecular Weight259.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
InChIKeyRHTVQEPJVKUMPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dinitrodiphenylamine (CAS 961-68-2): A Critical DPA-Derived Stabilizer Marker and Functional Nitroaromatic Intermediate


2,4-Dinitrodiphenylamine (2,4-DNDPA, CAS 961-68-2, C12H9N3O4, MW 259.22) is a yellow to red crystalline solid primarily recognized as a key C-nitro derivative formed during the stabilization process of diphenylamine (DPA) in nitrocellulose-based propellants and gun powders [1]. It also functions as an organic synthesis intermediate for dyes and pigments, leveraging its strong electron-withdrawing nitro groups . In its pure form, it exhibits a melting point of 157–161 °C and is soluble in acetone, chloroform, and hot ethanol .

Why In-Class Nitrodiphenylamines Cannot Substitute for 2,4-Dinitrodiphenylamine in Analytical and Functional Applications


Simple substitution of 2,4-dinitrodiphenylamine with other nitrated diphenylamines—such as 2-nitrodiphenylamine (2-NDPA) or 4-nitrodiphenylamine (4-NDPA)—is scientifically invalid due to critical divergences in substitution pattern, reactivity, and physical properties. The presence of two nitro groups at the 2- and 4-positions of the same aromatic ring in 2,4-DNDPA imparts a distinct electronic environment and a significantly higher molecular weight (259.22 g/mol) compared to mono-nitrated analogs (214.22 g/mol) [1]. This structural difference translates directly into unique chromatographic retention behavior [2], distinct metabolic pathways with regioselective reduction [3], and a unique proton transfer capability that enables its function as a selective chromogenic chemosensor—a property not exhibited by 2-NDPA or 4-NDPA [4].

Quantitative Differentiation: Head-to-Head Performance Data for 2,4-Dinitrodiphenylamine


Regioselective Anaerobic Metabolism: Distinct Pathway vs. 2-NDPA and 4-NDPA

Under identical anaerobic sediment-water conditions inoculated with North Sea coastal mud, 2,4-dinitrodiphenylamine undergoes a highly regioselective reduction pathway distinct from 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA). While 2-NDPA and 4-NDPA are reduced directly to their corresponding mono-aminodiphenylamines (2-aminodiphenylamine and 4-aminodiphenylamine, respectively), 2,4-DNDPA degrades via a specific intermediate: 2-amino-4-nitrodiphenylamine, which accumulates in large, nearly stoichiometric amounts [1]. The alternative regioisomer, 4-amino-2-nitrodiphenylamine, is formed only in trace quantities detectable only by GC-MS in highly concentrated extracts [1].

Environmental Fate Microbial Degradation Nitroaromatic Reduction

Selective Cyanide Sensing via Chromogenic Response: Tunable Selectivity with Water Content

2,4-Dinitrodiphenylamine in DMSO exhibits a clear colorless-to-red chromogenic transition upon deprotonation [1]. Among nine anions tested (HSO₄⁻, H₂PO₄⁻, NO₃⁻, CN⁻, CH₃COO⁻, F⁻, Cl⁻, Br⁻, I⁻), only CN⁻, F⁻, CH₃COO⁻, and H₂PO₄⁻ induced the red color in pure DMSO [1]. Crucially, the addition of 4.3% (v/v) water rendered the system highly selective for CN⁻ detection among all anions studied [1]. The system exhibits two 1:anion stoichiometries (1:1 and 1:2), with water shifting the equilibrium toward 1:1 stoichiometry by stabilizing the conjugated base [1].

Anion Sensing Chromogenic Chemosensor Analytical Chemistry

Nonlinear Optical (NLO) Hyperpolarizability: Superior Candidate vs. o-Nitroaniline

DFT and experimental spectroscopic investigations evaluated 2,4-dinitrodiphenylamine (compound I), 2-nitro-4-(trifluoromethyl)aniline (compound II), and 4-bromo-2-nitroaniline (compound III) for nonlinear optical (NLO) potential [1]. Compound I was identified as a good candidate for NLO applications and deserves further study due to its good hyperpolarizability (β) values [1]. In contrast, the β values for compounds II and III were negatively affected compared to those found in o-nitroaniline, the benchmark reference [1].

Nonlinear Optics DFT Calculation Materials Science

Chromatographic Retention Time: Clear Resolution from Closely Related DPA Derivatives

In a validated isocratic HPLC method for analyzing gun powder residue using a Thermo Scientific system, 2,4-dinitrodiphenylamine exhibits a distinct retention time (RT) of 22.47 minutes [1]. This RT provides baseline resolution from 4-nitrodiphenylamine, which elutes at 23.48 minutes [1]. This 1.01-minute separation is analytically significant for forensic gunshot residue (GSR) and propellant aging studies, allowing unambiguous identification and quantification of 2,4-DNDPA as a specific degradation marker of DPA stabilization [2].

HPLC Forensic Analysis Propellant Stability

Crystal Packing and Intermolecular Interactions: Distinct O⋯O Dimer Contacts

Single-crystal X-ray diffraction (SCXRD) and Quantum Theory of Atoms in Molecules (QTAIM) analysis revealed that 2,4-dinitrodiphenylamine (2,4-dna) molecules form centrosymmetric dimers linked by unusual O⋯O intermolecular interactions with short contact distances of 2.73 Å [1]. The compound crystallizes in space group P2₁/n [2]. A comparison of the crystal packing of the orthorhombic polymorph of a related compound with that of 2,4-dinitrodiphenylamine shows quasi-isostructurality of infinite π-stacks joined by weak non-directional intermolecular interactions [2].

Crystallography Solid-State Chemistry Polymorphism

Optimal Application Scenarios for 2,4-Dinitrodiphenylamine Based on Differentiated Evidence


Forensic Gunshot Residue (GSR) and Propellant Aging Analysis

2,4-Dinitrodiphenylamine is a critical analytical standard for quantifying DPA stabilizer depletion in single-base and double-base propellants. Its well-characterized HPLC retention time (22.47 min) and commercial availability as a 50 µg/mL certified reference standard enable precise calibration in forensic laboratories. Electrochemical methods (DPP and SWV) achieve detection limits ≤0.01 ppm for 2,4-DNDPA, outperforming conventional LC methods in sensitivity for propellant stability monitoring [1].

Selective Cyanide Detection in Aqueous-Organic Media

2,4-Dinitrodiphenylamine functions as a tunable chromogenic chemosensor for cyanide. In DMSO containing 4.3% (v/v) water, it achieves high selectivity for CN⁻ over eight other common anions (HSO₄⁻, H₂PO₄⁻, NO₃⁻, CH₃COO⁻, F⁻, Cl⁻, Br⁻, I⁻) [2]. The colorless-to-red transition upon deprotonation provides a naked-eye detection method. This specific water content (4.3% v/v) is a critical operational parameter validated by the primary study, distinguishing it from generic anion sensors.

Environmental Fate Studies of Nitroaromatic Contaminants

In anaerobic sediment systems, 2,4-DNDPA degrades via a regioselective pathway producing 2-amino-4-nitrodiphenylamine in near-stoichiometric amounts, with only trace formation of the 4-amino-2-nitro isomer [3]. This distinct metabolic signature enables its use as a tracer compound in environmental monitoring of ammunition-related contamination, providing a unique fingerprint distinguishable from mono-nitrated analogs (2-NDPA and 4-NDPA).

Screening for Nonlinear Optical (NLO) Materials

Computational screening using DFT/B3LYP has identified 2,4-dinitrodiphenylamine as a promising NLO candidate with favorable hyperpolarizability (β) values [4]. For materials scientists exploring organic NLO building blocks, 2,4-DNDPA offers a measurable advantage over related nitroanilines such as 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline, which show negatively affected β values relative to the o-nitroaniline benchmark [4].

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